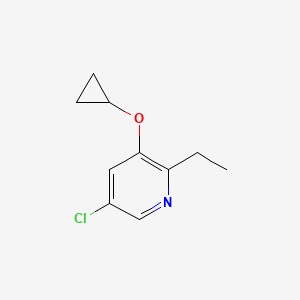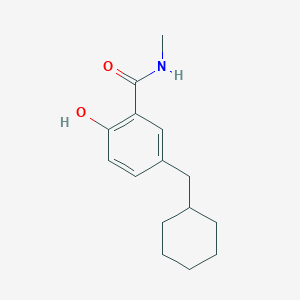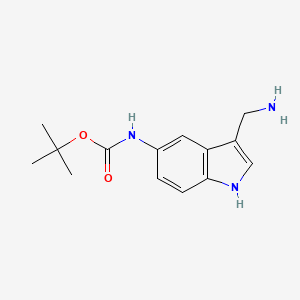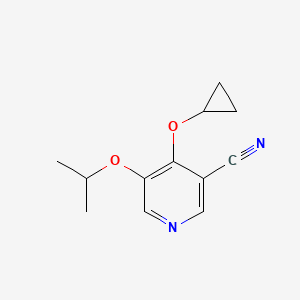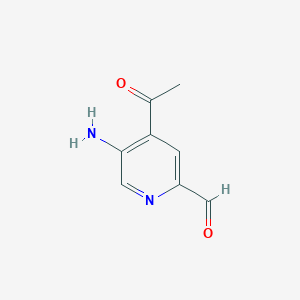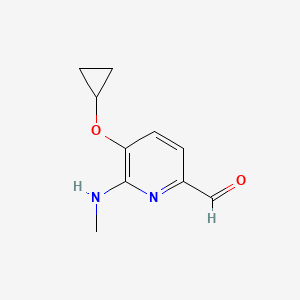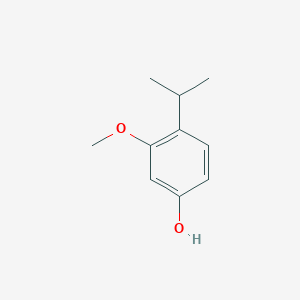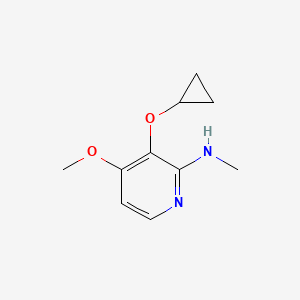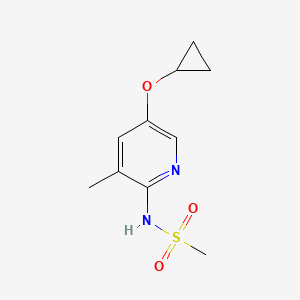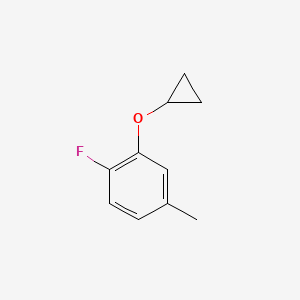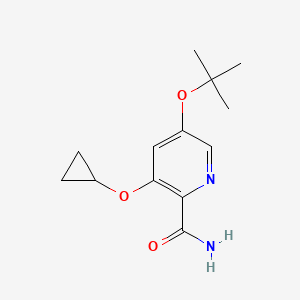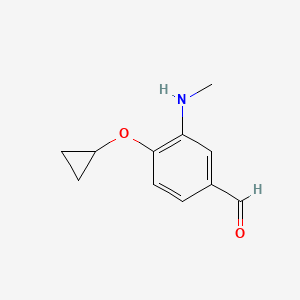
4-Cyclopropoxy-3-(methylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-(methylamino)benzaldehyde is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropoxy group at the fourth position and a methylamino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(methylamino)benzaldehyde typically involves the following steps:
Alkylation: The starting material, 3-hydroxy-4-halogenated benzaldehyde, undergoes alkylation with cyclopropyl bromide to introduce the cyclopropoxy group.
Amination: The intermediate product is then subjected to amination using methylamine to introduce the methylamino group at the third position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-3-(methylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and methylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: 4-Cyclopropoxy-3-(methylamino)benzoic acid.
Reduction: 4-Cyclopropoxy-3-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclopropoxy-3-(methylamino)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclopropoxy and methylamino groups may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-(Methylamino)benzaldehyde: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-4-(methylamino)benzaldehyde: Similar structure but with different substitution positions.
Uniqueness: 4-Cyclopropoxy-3-(methylamino)benzaldehyde is unique due to the specific positioning of the cyclopropoxy and methylamino groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-(methylamino)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-12-10-6-8(7-13)2-5-11(10)14-9-3-4-9/h2,5-7,9,12H,3-4H2,1H3 |
InChI Key |
CQMAZXWFJHGHFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


